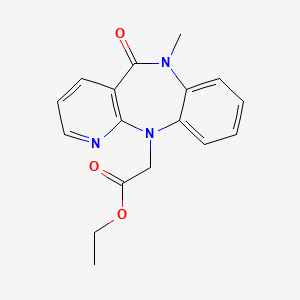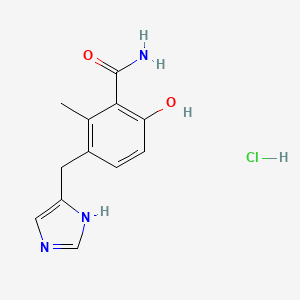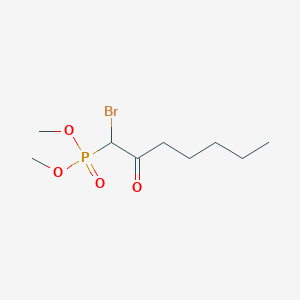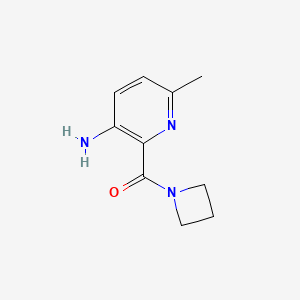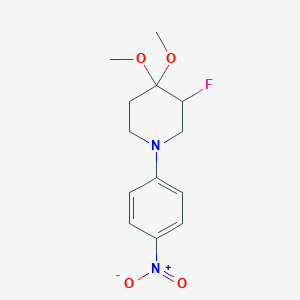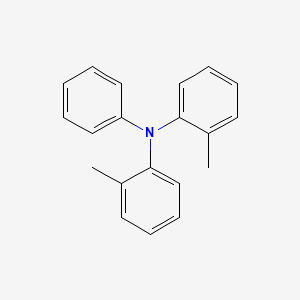![molecular formula C12H16BrN3O3S B8561314 tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8561314.png)
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
Overview
Description
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a pyrazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps. The process begins with the formation of the pyrazolo-thiazole core, followed by the introduction of the bromine and ethoxy groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. Common reagents used in these reactions include bromine, ethyl alcohol, and tert-butyl alcohol, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or de-ethoxylated derivatives.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-methoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
- (3-Chloro-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester
- (3-Bromo-6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid methyl ester
Uniqueness
The uniqueness of tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C12H16BrN3O3S |
|---|---|
Molecular Weight |
362.25 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-ethoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H16BrN3O3S/c1-5-18-9-8(14-11(17)19-12(2,3)4)10-16(15-9)7(13)6-20-10/h6H,5H2,1-4H3,(H,14,17) |
InChI Key |
BYRBUMCEKDPNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
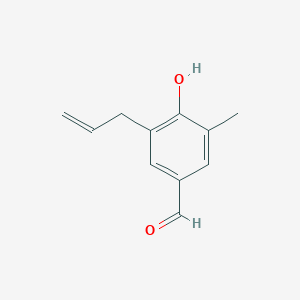





![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
![N-[2-(1-hexahydro-1H-azepinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8561290.png)
